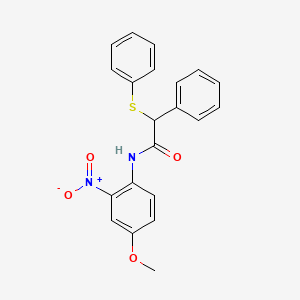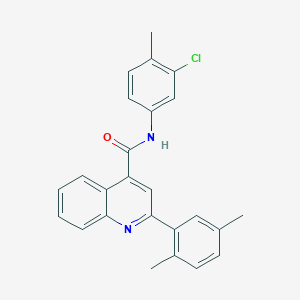![molecular formula C21H18BrN3O3S B11655505 N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11655505.png)
N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metals and their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, followed by gradual cooling to room temperature to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor in organic synthesis.
作用機序
The mechanism of action of N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
N’-[(E)-(4-Bromophenyl)(Phenyl)Methylidene]-4-Methyl Benzene Sulfonohydrazide: Similar structure but with different substituents.
N’-[(E)-(2,5-Dimethoxyphenyl)Methylidene]Biphenyl-4-Carbohydrazide: Another hydrazone derivative with distinct functional groups.
Uniqueness
N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C21H18BrN3O3S |
|---|---|
分子量 |
472.4 g/mol |
IUPAC名 |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(3-bromophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18BrN3O3S/c1-25(29(27,28)20-8-3-2-4-9-20)19-12-10-17(11-13-19)21(26)24-23-15-16-6-5-7-18(22)14-16/h2-15H,1H3,(H,24,26)/b23-15+ |
InChIキー |
CYCJUMVNJSJQAR-HZHRSRAPSA-N |
異性体SMILES |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{6-[4-(Benzyloxy)phenyl]-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl}(phenyl)methanone](/img/structure/B11655423.png)
![2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B11655425.png)
![2-phenyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dioxane-4,6-dione](/img/structure/B11655433.png)
![4-[11-(4-methylphenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11655450.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11655451.png)
![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)furan-2-carboxamide](/img/structure/B11655458.png)

![[(5E)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11655465.png)
![2-{[3-Cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655469.png)
![2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B11655475.png)

![(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11655487.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide (non-preferred name)](/img/structure/B11655495.png)
![(5E)-1-(2,5-diethoxyphenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11655498.png)
